![molecular formula C25H25Cl2FN6O2 B2964324 7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851940-35-7](/img/structure/B2964324.png)
7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes to access it. Notably, the protodeboronation of pinacol boronic esters has been employed as a key step in its preparation . This method allows for the introduction of the dichlorophenyl and fluorophenyl substituents.
Molecular Structure Analysis
Chemical Reactions Analysis
The compound’s reactivity profile is essential for understanding its behavior. Researchers have investigated its reactions with various nucleophiles, electrophiles, and radicals. For instance, the hydromethylation of alkenes via a radical approach has been demonstrated using this compound as a precursor . Such transformations expand its synthetic utility.
Future Directions
properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-5H-purin-3-ium-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2FN6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-16-3-4-17(26)13-20(16)27)21(29-23)15-32-9-11-33(12-10-32)19-7-5-18(28)6-8-19/h3-8,13,22H,9-12,14-15H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVRSAJPOIRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(=[N+](C1=O)C)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)CN4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2FN6O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
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